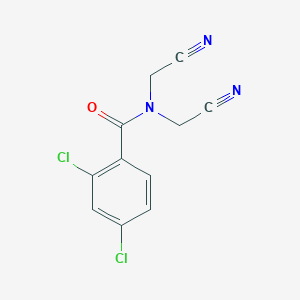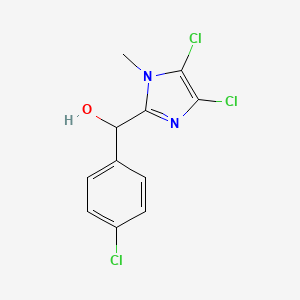
2,4-dichloro-N,N-bis(cyanomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, "2,4-dichloro-N,N-bis(cyanomethyl)benzamide," is likely to be a chemical of interest due to its unique substitution pattern, incorporating chloro, cyanomethyl, and benzamide functional groups. These groups suggest a compound that could be relevant in the synthesis of novel organic molecules, potentially useful in various chemical fields including materials science and pharmacology, excluding drug use and dosage aspects.
Synthesis Analysis
While specific synthesis details for "this compound" are not directly available, related research indicates that compounds with similar functional groups can be synthesized through multi-step organic synthesis involving halogenation, amidation, and cyanation reactions. For example, the synthesis of complex heterocyclic compounds often involves exploiting the reactivity of cyanomethylene functionality to construct new heterocycles (Mohamed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, typically involving techniques such as X-ray diffraction, provides insights into the arrangement of atoms within a molecule and its electronic structure. While specific data on "this compound" is lacking, similar analyses on related compounds reveal complex molecular geometries and interactions, such as hydrogen bonding and molecular conformations that could influence the compound's reactivity and properties (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyanomethyl and benzamide groups can be diverse, including nucleophilic addition reactions, condensation reactions, and more, depending on the reaction conditions and the presence of other functional groups. The reactivity of the cyanomethyl group, in particular, allows for the construction of new heterocycles and functionalized organic molecules (Mohamed et al., 2020).
Eigenschaften
IUPAC Name |
2,4-dichloro-N,N-bis(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-1-2-9(10(13)7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGCXUXQOYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
![2-methyl-8-[2-(4-methylbenzyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5607851.png)
![methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5607864.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)
![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)

![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607890.png)